molecular formula C20H19N3O2 B160451 Coumarin 7 CAS No. 27425-55-4

Coumarin 7

Cat. No. B160451
CAS RN: 27425-55-4
M. Wt: 333.4 g/mol
InChI Key: GOLORTLGFDVFDW-UHFFFAOYSA-N
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Description

Coumarin 7, also known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a laser dye that is found in nature. Its derivatives are used in medicine and chemistry. It is present in plants in the form of glucosides . It acts as an antimutagen, controlling the mutagenic effects of several chemicals like aflatoxin B1 and physical agents like ultraviolet light .


Synthesis Analysis

Coumarin 7 can be synthesized using various methods. One effective synthesis method is based on the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

Coumarin 7 has a molecular formula of C20H19N3O2 and a molecular weight of 333.38 . The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .


Chemical Reactions Analysis

Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .


Physical And Chemical Properties Analysis

Coumarin 7 is a powder with a melting point of 234-237 °C (lit.) and a maximum wavelength (λmax) of 438 nm . It is stored at room temperature .

Scientific Research Applications

Antitumor Activities

Coumarin, including its metabolite 7-hydroxy-coumarin, has shown potential in inhibiting cell proliferation in various human tumor cell lines. Research indicates its effectiveness against gastric carcinoma, colon carcinoma, hepatoma-derived cell lines, and lymphoblastic cell lines, demonstrating concentration-dependent antitumor activities (Weber, Steffen, & Siegers, 1998).

Breast Cancer Pharmacotherapy

Coumarin derivatives, including 7-hydroxycoumarin, have been explored for their applicability in breast cancer chemotherapy. They have shown sulfatase and aromatase inhibitory activities, suggesting their potential as anti-breast cancer agents (Musa, Cooperwood, & Khan, 2008).

Broad Biological Activities

Coumarin and its derivatives have been recognized for their wide range of biological activities, interacting with various enzymes and receptors. Their versatility finds applications not only in medicinal chemistry but also in agrochemical and cosmetic industries (Annunziata et al., 2020).

Anti-Inflammatory and Antioxidant Effects

Specific coumarin derivatives, such as 4-hydroxy-7-methoxycoumarin, have demonstrated significant anti-inflammatory effects by suppressing NF-κB and MAPK activation in macrophages. This suggests potential use in treating inflammatory diseases like dermatitis, psoriasis, and arthritis (Kang & Hyun, 2020).

Interaction with Human Serum Albumin

Studies on the binding of 7-hydroxycoumarin derivatives with human serum albumin (HSA) have provided insights into their potential as anticancer, antidiabetic, anticoagulant, and analgesic agents. These interactions play a central role in the development of coumarin derivative-inspired drugs (Yeggoni et al., 2014).

Lymphedema and Cancer Treatment

Coumarin has therapeutic usefulness in the treatment of lymphedema and different types of cancer, with a focus on the metabolite 7-hydroxycoumarin. Its transporters MRP3 and MRP4 play a role in the excretion of the coumarin metabolite from the liver and kidney (Wittgen et al., 2012).

Anti-Inflammatory Properties

Coumarin derivatives, including 7-hydroxy-coumarin, have been reported to exhibit multiple anti-inflammatory activities, influencing the formation and scavenging of reactive oxygen species (ROS), inhibiting prostaglandin biosynthesis, and affecting free radical-mediated injury (Fylaktakidou et al., 2004).

Inhibitory Effects on Laryngeal Cancer Cells

7-substituted coumarins have shown potential anticancer activity against laryngeal cancer cells, reducing their viability and migration in vitro. This highlights their therapeutic potential in the treatment of laryngeal cancer (Kiełbus et al., 2013).

Binding Mechanism with Human Serum Albumin

The study of coumarin derivatives' binding with human serum albumin has provided valuable insights for designing new therapeutic agents against various diseases. This research is crucial for the development of novel drugs based on coumarin derivatives (Garg et al., 2013).

Therapeutic Role in Cancer Treatment

Recent studies have explored the role of coumarins and coumarin-related compounds in cancer treatment, focusing on their potential as novel therapeutic agents. This research suggests a promising future for coumarin derivatives in oncology (Lacy & O’Kennedy, 2004).

Inhibiting Platelet Activation and Aggregation

Coumarin derivatives have been found to inhibit platelet aggregation, offering potential therapeutic applications in preventing coagulation-related diseases (Lu et al., 2022).

Anti-Inflammatory Experimental Models

A comprehensive review of in vivo and in vitro experimental models investigating coumarins' anti-inflammatory properties indicates that coumarins could be key candidates for developing new anti-inflammatory drugs (Vigil de Mello & Fröde, 2018).

Structure-Activity Relationship in Anticancer Agents

A study on the structure-activity relationship of 4-methylcoumarin derivatives has identified potential anticancer agents, guiding the discovery of new treatments for various cancers (Miri et al., 2016).

Enhancing Resistance to Infection

Prophylactic administration of coumarin or 7-hydroxycoumarin enhances resistance to Salmonella enterica Serovar Typhimurium infection in mice, demonstrating the immunomodulatory potential of coumarins (Stefanova et al., 2007).

Glycosyl Coumarin Carbonic Anhydrase Inhibitors

Glycosyl coumarin derivatives inhibiting carbonic anhydrase IX and XII significantly attenuated the growth of primary breast tumors, suggesting their use in developing novel anticancer drugs (Touisni et al., 2011).

Broad Medicinal Chemistry Applications

Coumarins have been recognized for their vast medicinal applications, including anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative activities, making them crucial in medicinal chemistry (Pereira et al., 2018).

Safety And Hazards

Coumarin 7 should be handled in a well-ventilated place with suitable protective clothing. Avoid contact with skin and eyes, formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Coumarin 7 and its derivatives have shown potential in various fields, especially in the development of novel anticancer drugs. Future research could focus on the introduction of carboxamide and sulfonamide moieties in a coumarin core to discover novel derivatives .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one
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InChI

InChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22)
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InChI Key

GOLORTLGFDVFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19N3O2
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DSSTOX Substance ID

DTXSID4067309
Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Molecular Weight

333.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 7
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Product Name

Coumarin 7

CAS RN

27425-55-4, 12239-58-6
Record name Coumarin 7
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Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-
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Record name 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Synthesis routes and methods

Procedure details

The diphenyl analog of coumarin 7 was prepared by the dehydration/condensation (J. B. Hendrickson, M. S. Hussoin, J. Org. Chem. 1987, 52, 4139-4140) of o-phenylenediamine with the diphenyl analog of coumarin 343. A solution of 7.9 ml of triflic anhydride in 150 ml methylene chloride was added to a solution of 26.16 g triphenylphosphine oxide in 150 ml methylene chloride at 0° C. under nitrogen atmosphere. The resulting mixture was allowed to come to room temperature and a solution of 2.54 g o-phenylenediamine and 7 g diphenyl analog of coumarin 343 prepared according to the method of Example 2 in 80 ml methylene chloride was added dropwise. The slurry was stirred overnight. The reaction mixture was washed with 5% sodium bicarbonate, water and brine, dried of magnesium sulfate, filtered, and rotary evaporated to remove the solvent. The product was isolated by flash column chromatography in methylene chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,850
Citations
O Pelkonen, A Rautio, H Raunio, M Pasanen - Toxicology, 2000 - Elsevier
Coumarin 7-hydroxylation is catalysed by a high-affinity CYP2A6 enzyme in human liver microsomes. CYP2A6 is the only enzyme catalysing this reaction and consequently the …
Number of citations: 307 www.sciencedirect.com
S Yamano, J Tatsuno, FJ Gonzalez - Biochemistry, 1990 - ACS Publications
… coumarin 7-hydroxylase activity. A more striking correlation was found between IIA mRNA and enzyme activity. The rat antibody was able to completely abolish coumarin 7… for coumarin 7…
Number of citations: 499 pubs.acs.org
AJ Draper, A Madan, A Parkinson - Archives of Biochemistry and …, 1997 - Elsevier
… concentration of 0.5 mM (ie, Km) identified 35 chemicals that failed to inhibit coumarin 7-… The degree to which these same chemicals inhibited coumarin 7-hydroxylation was not …
Number of citations: 241 www.sciencedirect.com
P Fernandez-Salguero, SMG Hoffman… - American journal of …, 1995 - ncbi.nlm.nih.gov
… The role of CYP2A P450s in coumarin 7-hydroxylation was … as responsible for the coumarin 7-hydroxylase activity in human … Early studies analyzing coumarin 7-hydroxylase activity in …
Number of citations: 382 www.ncbi.nlm.nih.gov
A Rautio, H Kraul, A Kojo, E Salmela… - …, 1992 - europepmc.org
A test designed to estimate the extent and rate of formation of 7-hydroxycoumarin by measuring the urinary excretion of the metabolite in humans after administering 5 mg coumarin was …
Number of citations: 201 europepmc.org
D Kim, ZL Wu, FP Guengerich - Journal of Biological Chemistry, 2005 - ASBMB
… coumarin 7-hydroxylation assay. The steady-state kinetic parameters (k cat and Km) for coumarin 7… the wild-type coumarin 7-hydroxylation activity even at high reductase concentrations. …
Number of citations: 88 www.jbc.org
T Shimada, H Yamazaki, FP Guengerich - Xenobiotica, 1996 - Taylor & Francis
… coumarin 7-hydroxylation activities varied very significantly in the 60 human samples examined, both CYP2A6 levels and coumarin 7… or undetectable levels of coumarin 7-hydroxylation …
Number of citations: 159 www.tandfonline.com
A Satpati, S Senthilkumar, M Kumbhakar… - Photochemistry and …, 2005 - Wiley Online Library
Photophysical investigations of coumarin‐7 (C7) dye in different solvents using absorption, steady‐state fluorescence and time‐resolved fluorescence measurements reveal the …
Number of citations: 46 onlinelibrary.wiley.com
J Mäenpää, H Sigusch, H Raunio, T Syngelmä… - Biochemical …, 1993 - Elsevier
… coumarin 7hydroxylation; CYP2A6, human P450 isoform catalysing coumarin ‘I-hydroxylation; DEN, diethylnitrosamine. CYP2A6 catalyse coumarin 7-… CYP2A6-mediated coumarin 7-…
Number of citations: 124 www.sciencedirect.com
JS Miles, AW McLAREN, LM Forrester… - Biochemical …, 1990 - portlandpress.com
1. We have constructed a full-length human liver cytochrome P450IIA cDNA from a partial-length clone by oligonucleotide-directed mutagenesis, and subcloned it into the monkey …
Number of citations: 265 portlandpress.com

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